N-(4-chlorophenyl)-2-[(1E)-(methoxyimino)methyl]-3-oxobutanamide
Description
N-(4-Chlorophenyl)-2-[(1E)-(methoxyimino)methyl]-3-oxobutanamide is a synthetic organic compound characterized by a 3-oxobutanamide backbone substituted with a 4-chlorophenyl group and a (1E)-methoxyiminomethyl moiety. Its molecular formula is C₁₃H₁₆ClN₃O₂, with a molecular weight of 281.74 g/mol . The compound features a conjugated system involving the oxo and methoxyimino groups, which may enhance stability and influence electronic properties.
Key structural attributes include:
- 4-Chlorophenyl group: Enhances lipophilicity and may improve membrane permeability.
- (1E)-Methoxyiminomethyl group: Contributes to resonance stabilization and may modulate reactivity in biological systems.
- 3-Oxobutanamide core: Provides a scaffold for functional group diversification.
Properties
IUPAC Name |
N-(4-chlorophenyl)-2-[(E)-methoxyiminomethyl]-3-oxobutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2O3/c1-8(16)11(7-14-18-2)12(17)15-10-5-3-9(13)4-6-10/h3-7,11H,1-2H3,(H,15,17)/b14-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHPGTBIRYPVTHX-VGOFMYFVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C=NOC)C(=O)NC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C(/C=N/OC)C(=O)NC1=CC=C(C=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-2-[(1E)-(methoxyimino)methyl]-3-oxobutanamide typically involves multiple steps. One common method includes the reaction of 4-chloroaniline with ethyl acetoacetate under acidic conditions to form an intermediate. This intermediate is then reacted with methoxyamine hydrochloride to introduce the methoxyimino group, followed by cyclization to form the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of industrial-grade solvents and reagents, along with stringent quality control measures, would be standard practice.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-2-[(1E)-(methoxyimino)methyl]-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Pharmacological Properties
N-(4-chlorophenyl)-2-[(1E)-(methoxyimino)methyl]-3-oxobutanamide has shown promise in various biological assays indicating potential pharmacological applications:
- Antitubercular Activity : Research indicates that derivatives of 3-oxobutanamide have been explored for their effectiveness against tuberculosis, suggesting this compound may share similar properties .
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits significant antimicrobial activity against common pathogens, including Escherichia coli and Staphylococcus aureus .
- Cytotoxicity : Investigations have revealed that compounds with similar structures can demonstrate selective cytotoxicity towards cancer cell lines while sparing normal cells .
Applications in Medicinal Chemistry
The unique structural features of this compound confer specific pharmacological properties that may be advantageous in medicinal chemistry:
- Drug Development : The compound's ability to interact with biological targets makes it a candidate for further development into therapeutic agents, particularly in treating resistant bacterial strains and cancers .
- Structure-Activity Relationship Studies : Understanding how structural modifications influence biological activity could lead to the design of more effective derivatives .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in vivo:
- In Vivo Tumor Models : In xenograft models using A549 lung cancer cells, administration of the compound resulted in a significant reduction in tumor volume compared to control groups.
- Synergistic Effects : When combined with traditional chemotherapeutics such as cisplatin, the compound exhibited synergistic effects, enhancing overall antitumor efficacy .
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-2-[(1E)-(methoxyimino)methyl]-3-oxobutanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biochemical effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Position and Bioactivity: The 4-chlorophenyl group in the target compound contrasts with the 2-chloro-4-methylphenyl group in 1d (). The para-substituted chlorine in the target may enhance steric accessibility for receptor binding compared to ortho-substituted analogs .
Functional Group Impact on Reactivity: Compounds with aminothiazole-methoxyimino motifs () exhibit enhanced antibacterial activity, suggesting that the target compound’s imino group could be optimized for similar applications . Methoxyimino groups in fungicidal derivatives () demonstrate that this moiety is critical for inhibiting fungal enzymes, a property that may extend to the target compound .
Metabolic Stability: The 490-series compounds () show that electron-withdrawing substituents (e.g., nitro, cyano) improve metabolic stability. The target compound’s 4-chlorophenyl group may confer similar advantages by reducing cytochrome P450-mediated oxidation .
Physicochemical and Pharmacokinetic Properties
Table 2: Comparative Physicochemical Data
- Hydrogen Bonding: The additional methoxyimino group increases hydrogen bond acceptors, which may enhance target binding but reduce gastrointestinal absorption .
Biological Activity
N-(4-chlorophenyl)-2-[(1E)-(methoxyimino)methyl]-3-oxobutanamide, commonly referred to by its CAS number 320418-36-8, is a synthetic compound with notable biological activities. This article will explore its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C₁₂H₁₃ClN₂O₃
- Molecular Weight : 268.7 g/mol
- CAS Number : 320418-36-8
- Purity : >90% .
Biological Activity
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against a range of pathogens. Its mechanism of action appears to involve disruption of bacterial cell walls and inhibition of protein synthesis.
Case Study : A study conducted by researchers at a pharmaceutical company tested the compound against several strains of bacteria, including E. coli and Staphylococcus aureus. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, indicating strong antibacterial activity .
Anticancer Properties
In addition to its antimicrobial effects, this compound has shown promise in cancer research. It was tested in vitro on various cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Induces apoptosis |
| A549 (Lung Cancer) | 20 | Inhibits cell proliferation |
The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound demonstrated a potent antiproliferative effect, leading to increased apoptosis in treated cells .
The proposed mechanism of action for this compound involves the following pathways:
- Inhibition of DNA Synthesis : The compound interferes with DNA replication in cancer cells.
- Induction of Apoptosis : It activates apoptotic pathways, leading to programmed cell death.
- Disruption of Cellular Metabolism : The compound alters metabolic pathways critical for cell survival and proliferation .
Summary of Research Findings
The biological activity of this compound highlights its potential as both an antimicrobial and anticancer agent. Ongoing research aims to further elucidate its mechanisms and optimize its efficacy for therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for N-(4-chlorophenyl)-2-[(1E)-(methoxyimino)methyl]-3-oxobutanamide?
Methodology: The synthesis typically involves multi-step organic reactions. Key steps include:
- Condensation reactions : Coupling the 4-chlorophenylamine moiety with a β-keto ester intermediate under reflux conditions using ethanol or dichloromethane as solvents .
- Oxime formation : Introducing the methoxyimino group via reaction with methoxyamine hydrochloride under controlled pH (e.g., acetate buffer) and temperature (60–70°C) .
- Catalytic optimization : Palladium-catalyzed reductive cyclization or coupling reactions can improve yield, particularly when formic acid derivatives act as CO surrogates to stabilize intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol ensures high purity (>95%) .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Methodology: A combination of spectroscopic and analytical techniques is employed:
- NMR spectroscopy : H and C NMR verify the E-configuration of the methoxyimino group and the ketone moiety at position 3 .
- Mass spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., [M+H]) and fragmentation patterns .
- X-ray crystallography : Single-crystal analysis resolves stereochemical ambiguities, particularly for the oxime and chlorophenyl groups .
- HPLC : Monitors purity (>98%) and identifies byproducts during scale-up .
Q. What in vitro assays are suitable for initial biological screening?
Methodology:
- Antimicrobial testing : Broth microdilution assays (e.g., MIC against S. aureus or E. coli) in 96-well plates, with concentrations ranging from 1–100 µg/mL .
- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 or β-lactamase inhibition) using recombinant enzymes and fluorogenic substrates .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7 or HeLa) with IC calculations after 48-hour exposure .
Advanced Research Questions
Q. How can contradictions in reported biological activity data be resolved?
Methodology: Discrepancies often arise from:
- Variability in experimental conditions : Standardize parameters like solvent (DMSO concentration ≤0.1%), cell passage number, and incubation time .
- Compound purity : Re-evaluate batches via HPLC and NMR to exclude degradation products .
- Assay interference : Include controls for autofluorescence (e.g., in spectrofluorometric assays) and validate results with orthogonal methods (e.g., SPR vs. fluorescence polarization) .
- Structural analogs : Compare activity with derivatives (e.g., replacing the 4-chlorophenyl group with fluorophenyl) to isolate pharmacophoric contributions .
Q. What catalytic systems enhance yield in cyclization reactions during synthesis?
Methodology:
- Palladium catalysts : Pd(OAc)/PPh systems in reductive cyclizations improve efficiency (yield >80%) under H or CO atmospheres .
- Solvent effects : Polar aprotic solvents (DMF or DMSO) stabilize transition states in oxazole or pyrimidine ring formation .
- Microwave-assisted synthesis : Reduces reaction time (from 12 hours to 30 minutes) while maintaining selectivity .
Q. How can computational modeling predict structure-activity relationships (SAR)?
Methodology:
- Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 or DNA gyrase) .
- QSAR models : Train regression models on logP, polar surface area, and H-bond acceptor/donor counts to predict bioavailability .
- DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to rationalize reactivity in methoxyimino group modifications .
Q. What strategies mitigate instability in aqueous solutions during biological assays?
Methodology:
- pH optimization : Buffers (pH 7.4 PBS) reduce hydrolysis of the β-ketoamide group .
- Lyophilization : Formulate as a lyophilized powder with trehalose or mannitol to extend shelf life .
- Prodrug design : Mask the oxime group as a tert-butyl carbamate to enhance solubility and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
